molecular formula C13H18N2O2S B14224907 2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione CAS No. 824969-99-5

2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione

Cat. No.: B14224907
CAS No.: 824969-99-5
M. Wt: 266.36 g/mol
InChI Key: JRFSIUMIUPMVEC-UHFFFAOYSA-N
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Description

2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a heterocyclic compound that contains a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4,5-dihydrothiazole
  • 2-Phenyl-4,5-dihydrothiazole
  • 2-(But-3-en-1-yl)-1H-benzo[d]imidazole

Uniqueness

2-Benzyl-5-(but-3-en-1-yl)-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to its specific structural features, such as the presence of both benzyl and but-3-en-1-yl groups attached to the thiadiazolidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

824969-99-5

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-benzyl-5-but-3-enyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C13H18N2O2S/c1-2-3-9-14-10-11-15(18(14,16)17)12-13-7-5-4-6-8-13/h2,4-8H,1,3,9-12H2

InChI Key

JRFSIUMIUPMVEC-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCN(S1(=O)=O)CC2=CC=CC=C2

Origin of Product

United States

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